molecular formula C₁₇H₂₆O₁₂ B030554 2-(Tetraacetylglucosido)glycerol CAS No. 157024-67-4

2-(Tetraacetylglucosido)glycerol

Cat. No.: B030554
CAS No.: 157024-67-4
M. Wt: 422.4 g/mol
InChI Key: XZWUDSNITUMJJW-NQNKBUKLSA-N
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Description

2-(Tetraacetylglucosido)glycerol, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₂₆O₁₂ and its molecular weight is 422.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Analysis for Metabolic Syndrome Treatment

The synthesis of novel glycerolipids, including a compound similar to 2-(Tetraacetylglucosido)glycerol, was explored for treating metabolic syndrome. These compounds were tested in vivo on male Wistar rats, showing potential as new leads for treatment due to their ability to improve insulin sensitivity, lower blood lipid levels, enhance fatty acid oxidation, and promote anti-inflammation. This suggests a promising avenue for the development of treatments targeting metabolic disorders (Jorgensen et al., 2009).

Enhancement of Intestinal Water Absorption

Research on glycerol, a component related to this compound, demonstrated its effectiveness in enhancing intestinal water absorption and sodium transport in rats. This property was particularly notable when glycerol was used in high-energy beverages, suggesting potential applications in improving hydration and nutrient uptake in medical and sports nutrition (Wapnir et al., 1996).

Parenteral Nutrition Potential

The mono- and triacylglycerol forms of compounds structurally related to this compound were synthesized and evaluated for their potential as parenteral nutrients. These studies indicated that such glycerols could be safe and effective in providing metabolic energy when administered intravenously, opening up possibilities for their use in clinical nutrition and parenteral feeding (Birkhahn et al., 1997).

Investigation of Monoacylglycerol Lipase Inhibition

A study on the inhibition of monoacylglycerol lipase, a key enzyme in the endocannabinoid and prostaglandin signaling systems, highlighted the potential therapeutic applications of glycerol derivatives. This research suggests that compounds like this compound could be valuable in treating neurological diseases characterized by inflammation, owing to their ability to modulate key biochemical pathways (Pasquarelli et al., 2015).

Cryopreservation and Semen Quality

Glycerol is widely used in cryopreservation to protect cells during freezing. A study comparing single and fractionated glycerol addition in the cryopreservation process of canine semen found no significant differences in semen quality post-thaw between the two methods. This research contributes to the understanding of glycerol's role in cryobiology and its potential applications in veterinary and human reproductive technologies (Silva et al., 2003).

Future Directions

While specific future directions for 2-(Tetraacetylglucosido)glycerol are not available, glycerol, a related compound, has over 1500 known end uses, including applications in cosmetics, toiletries, personal care products, pharmaceutical formulations, and foodstuffs . This suggests potential for diverse applications of this compound in the future.

Biochemical Analysis

Biochemical Properties

It is known that glycerol can be metabolized by various enzymes, including glycerol kinase and glycerol-3-phosphate dehydrogenase . These enzymes convert glycerol into glycerol 3-phosphate, which can then be oxidized to dihydroxyacetone phosphate . It’s plausible that 2-(Tetraacetylglucosido)glycerol may interact with similar enzymes and biomolecules, but specific interactions have not been reported.

Cellular Effects

Glycerol, a component of this compound, can influence cell function by serving as a source of energy or as a precursor for other biomolecules . The specific effects of this compound on cell signaling pathways, gene expression, and cellular metabolism have not been reported.

Molecular Mechanism

As a derivative of glycerol, it may participate in similar biochemical reactions, such as being converted into glycerol 3-phosphate by glycerol kinase

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Glycerol, a component of this compound, is involved in several metabolic pathways, including glycolysis and gluconeogenesis

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(1,3-dihydroxypropan-2-yloxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O12/c1-8(20)24-7-13-14(25-9(2)21)15(26-10(3)22)16(27-11(4)23)17(29-13)28-12(5-18)6-19/h12-19H,5-7H2,1-4H3/t13-,14-,15+,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWUDSNITUMJJW-NQNKBUKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(CO)CO)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(CO)CO)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433618
Record name 2-(Tetraacetylglucosido)glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157024-67-4
Record name 2-(Tetraacetylglucosido)glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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